molecular formula C23H27N3OS B2615833 N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 392288-81-2

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2615833
CAS No.: 392288-81-2
M. Wt: 393.55
InChI Key: NKSLSACHDAZLNI-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is then introduced via a coupling reaction, often using a carboxylic acid derivative of adamantane and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the thieno[3,4-c]pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry

Industrially, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, where its stability and unique structural features provide advantages.

Mechanism of Action

The mechanism by which N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
  • Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Uniqueness

Compared to similar compounds, N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide stands out due to the presence of the adamantane moiety, which imparts unique steric and electronic properties. This can enhance its stability and potentially improve its interaction with biological targets, making it a promising candidate for further research and development.

Biological Activity

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core fused with an adamantane moiety. The synthesis typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization reactions under specific conditions.
  • Introduction of the Adamantane Group : This can be achieved through acylation methods.
  • Final Coupling : Combining the thieno[3,4-c]pyrazole with the adamantane structure.

Antitumor Activity

Recent studies indicate that derivatives of thieno[3,4-c]pyrazoles exhibit significant antitumor activity by inhibiting key oncogenic pathways. For instance, compounds similar to this compound have shown efficacy against BRAF(V600E) mutations and other cancer-related targets such as EGFR and Aurora-A kinase .

CompoundTargetActivity
This compoundBRAF(V600E)Inhibitory
Related Pyrazole DerivativeEGFRInhibitory
Another VariantAurora-A KinaseInhibitory

Anti-inflammatory Properties

Thieno[3,4-c]pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and reducing pro-inflammatory cytokine production .

Antibacterial Activity

The antibacterial potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. Compounds similar to this compound demonstrated moderate to excellent activity against several pathogenic bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of thieno[3,4-c]pyrazole derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

  • Substituent Positioning : Variations in the methylphenyl substituent can enhance or reduce biological activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups significantly affects potency.

Case Studies

  • Antitumor Efficacy : A study involving a series of thieno[3,4-c]pyrazole derivatives showed that modifications at the 5-position led to enhanced activity against resistant cancer cell lines.
  • Inflammation Model : In vivo studies demonstrated that compounds with specific substitutions reduced edema in animal models of inflammation significantly compared to controls.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-14-3-2-4-18(5-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSLSACHDAZLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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